molecular formula C6H13NO2 B1329911 tert-Butyl 2-aminoacetate CAS No. 6456-74-2

tert-Butyl 2-aminoacetate

Cat. No. B1329911
CAS RN: 6456-74-2
M. Wt: 131.17 g/mol
InChI Key: SJMDMGHPMLKLHQ-UHFFFAOYSA-N
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Description

Tert-Butyl 2-aminoacetate is a chemical compound that serves as an intermediate in the synthesis of various amines and amino acid derivatives. It is particularly significant in the field of asymmetric synthesis, where it is used to create chiral amines that are important in pharmaceutical development. The tert-butyl group in these compounds often acts as a protecting group, which can be removed after the desired reactions have taken place.

Synthesis Analysis

The synthesis of tert-butyl 2-aminoacetate derivatives often involves the use of N-tert-butanesulfinyl imines, which are prepared from tert-butanesulfinamide and aldehydes or ketones. These imines are versatile intermediates that can react with a wide range of nucleophiles, leading to the formation of various enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, as well as alpha- and beta-amino acids . Additionally, tert-butyl esters, such as tert-butyl acetoacetates, can be used in continuous flow synthesis methods to create highly substituted pyrrole-3-carboxylic acid derivatives, which are valuable in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of tert-butyl 2-aminoacetate derivatives is characterized by the presence of the tert-butyl group, which provides steric bulk and can influence the reactivity and selectivity of the compound in chemical reactions. The tert-butyl group is also a key factor in the stability of the intermediates and their ability to be used in various synthetic applications .

Chemical Reactions Analysis

Tert-butyl 2-aminoacetate derivatives participate in a variety of chemical reactions. For instance, tert-butanesulfinimines are used in stereoselective reductions, nucleophilic 1,2-additions, and ylide condensations to synthesize nitrogen-containing compounds . The tert-butyl group can also assist in the regioselective acylation of anilines with alpha-oxocarboxylic acids, where tert-butyl nitrite acts as both a nitrosation reagent and an oxidant . Furthermore, tert-butyl 2-aminoacetate derivatives are used in the synthesis of trifluoromethyl-containing amines and amino acids, which are of significant pharmaceutical importance .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 2-aminoacetate derivatives are influenced by the tert-butyl group, which imparts volatility and hydrophobicity to the molecule. These properties are crucial for the analysis of amino acids by gas-liquid chromatography, where tert-butyl 2-aminoacetate derivatives are used as silylating agents to form stable and volatile derivatives suitable for chromatographic analysis . The tert-butyl group also plays a role in the stability of the compound during solid-phase synthesis, as seen in the synthesis of tert-butyl [(4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, a key intermediate in the synthesis of atorvastatin .

Scientific Research Applications

  • Chemical Synthesis

    • “tert-Butyl 2-aminoacetate” is often used in the synthesis of other compounds . The details of its use would be specific to each individual study or experiment .
  • Chromatography

    • This compound can be used in chromatography, a laboratory technique for the separation of a mixture . The compound can be used as a reagent in this process .
  • Analytical Research

    • “tert-Butyl 2-aminoacetate” can be used in analytical research as a standard or reference material .

Safety And Hazards

“tert-Butyl 2-aminoacetate” is harmful if swallowed. It causes skin irritation and serious eye irritation. It is also harmful if inhaled and may cause respiratory irritation .

Relevant Papers

Relevant papers related to “tert-Butyl 2-aminoacetate” can be found at Sigma-Aldrich .

properties

IUPAC Name

tert-butyl 2-aminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-6(2,3)9-5(8)4-7/h4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMDMGHPMLKLHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60214823
Record name Glycine tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60214823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-aminoacetate

CAS RN

6456-74-2
Record name Glycine tert-butyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006456742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60214823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-Glycine tert-butyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Glycine t-butyl ester hydrochloride (2.51 g, 15 mmol) was treated with 10N aqueous sodium hydroxide (1.6 ml) and extracted with dichloromethane (50 ml). The dichloromethane solution was back washed with saturated aqueous sodium chloride (2×5 ml), dried over sodium sulfate, and concentrated in vacuo to yield the glycine t-butyl ester (1.38 g, 70% yield).
Quantity
2.51 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
M Yu, J Han, X Wang, A Orot - 2012 - Soc Nuclear Med
… , which is synthesized by the reaction of tert-butyl 2-aminoacetate and 2-iodoethanol, followed … yield (45% from the starting material tert-butyl 2-aminoacetate), confirmed with H-1 and C-…
Number of citations: 0 jnm.snmjournals.org
L Zhu, X Ren, Z Liao, J Pan, C Jiang, T Wang - Organic letters, 2019 - ACS Publications
… , we began our investigations by choosing the three-component 1,3-dipolar cycloaddition of (E)-3-benzylidenechroman-4-one 4a and benzaldehyde 5a with tert-butyl 2-aminoacetate …
Number of citations: 35 pubs.acs.org
H Huang, Y Xu, F Mao, J Zhu, H Jiang, J Li - Tetrahedron Letters, 2015 - Elsevier
… reaction employing isatin 5a, tert-butyl 2-aminoacetate hydrochloride 7, and benzophenone … When the three-component reaction of isatin 5a, tert-butyl 2-aminoacetate hydrochloride 7, …
Number of citations: 6 www.sciencedirect.com
V Vanek, M Budesinsky, P Kabeleová… - Journal of medicinal …, 2009 - ACS Publications
… The solution of 37, prepared as above, was added to a solution of tert-butyl 2-aminoacetate hydrochloride (0.200 g, 1.19 mmol, 1 equiv) and DBU (0.381 mL, 2.50 mmol, 2.1 equiv) in …
Number of citations: 17 pubs.acs.org
S Karlsson, JH Sörensen - Organic Process Research & …, 2012 - ACS Publications
… After deprotection of the ketal to ketone 9, the ester was hydrolyzed to the corresponding acid 10 followed by coupling with tert-butyl 2-aminoacetate to give tert-butyl ester 11. Cleavage …
Number of citations: 18 pubs.acs.org
S Ganji, J Zou, B Brown, EV Bobkova… - Probe Reports from …, 2013 - ncbi.nlm.nih.gov
… The solution was cooled to 0C in an ice bath and a solution of tert-butyl 2-aminoacetate (1.31 g, 0.01 mol) in 20 mL of methylene chloride was slowly added. The reaction was warmed …
Number of citations: 3 www.ncbi.nlm.nih.gov
L Chen, L Wu, X Tan, A Rockenbauer… - The Journal of Organic …, 2021 - ACS Publications
… Subsequently, nucleophilic substitution of 2 with tert-butyl 2-aminoacetate in the presence of a catalytic amount of KI afforded the corresponding benzyl amine 3 in an 88% yield. Finally, …
Number of citations: 4 pubs.acs.org
RJ Ardecky, EV Bobkova, T Kiffer-Moreira… - Bioorganic & medicinal …, 2014 - Elsevier
… Treatment of the commercially available sulfonyl chloride 1 with the tert-butyl 2-aminoacetate afforded the (sulfonamido)acetic acid 2. Removal of the Boc-protecting group of compound …
Number of citations: 6 www.sciencedirect.com
SN Greszler, G Zhao, M Buchman… - The Journal of …, 2020 - ACS Publications
… For 9b, tert-butyl 2-aminoacetate hydrochloride was used instead. … General Procedure 1 was followed using tert-butyl 2-aminoacetate hydrochloride (15 g, 89 mmol, 1.10 equiv), MgSO 4 …
Number of citations: 12 pubs.acs.org
LS Chupak, X Zheng, S Hu, Y Huang, M Ding… - Bioorganic & Medicinal …, 2016 - Elsevier
… To a solution of tert-butyl 2-aminoacetate hydrochloride (0.864 g, 5.00 mmol) in dichloromethane (10 mL) was added pyridine (4.04 mL, 50.0 mmol), 4-(difluoromethoxy)benzene-1-…
Number of citations: 12 www.sciencedirect.com

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